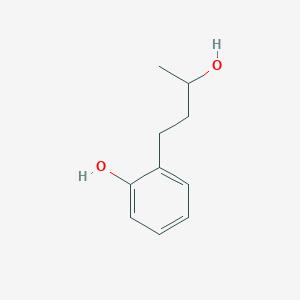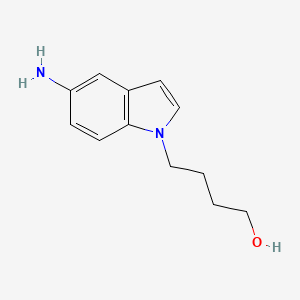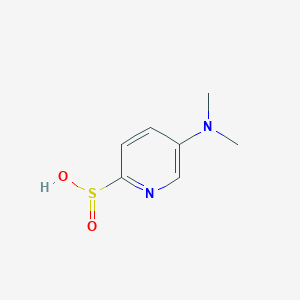
1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene is an organobromine compound with the molecular formula C12H16Br2O and a molecular weight of 336.06 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene typically involves the bromination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring . The reaction conditions often include the use of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl4) to facilitate the bromination process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoic acid derivatives .
Applications De Recherche Scientifique
1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and their interactions with brominated compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms act as electrophiles, facilitating reactions with nucleophiles in the target molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-(tert-butoxymethyl)benzene: Similar in structure but with a tert-butoxy group instead of a sec-butoxy group.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a methoxyethoxy group instead of a sec-butoxy group.
Uniqueness
1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene is unique due to its specific substitution pattern and the presence of both bromine and sec-butoxy groups. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C12H16Br2O |
|---|---|
Poids moléculaire |
336.06 g/mol |
Nom IUPAC |
1-bromo-2-(2-bromo-1-butan-2-yloxyethyl)benzene |
InChI |
InChI=1S/C12H16Br2O/c1-3-9(2)15-12(8-13)10-6-4-5-7-11(10)14/h4-7,9,12H,3,8H2,1-2H3 |
Clé InChI |
XWYMRNJHESFCOE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(CBr)C1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


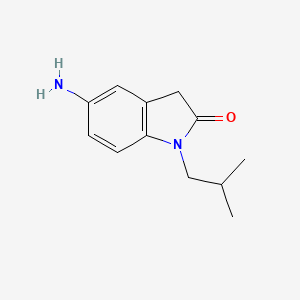
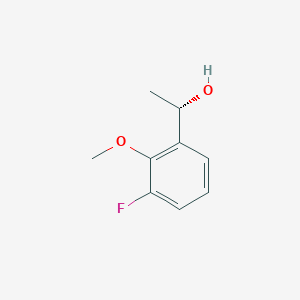
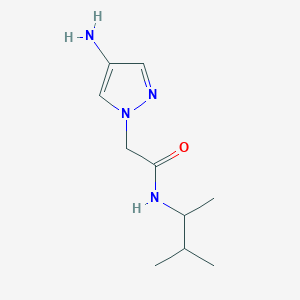
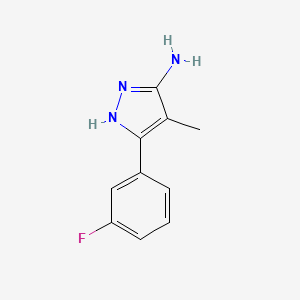
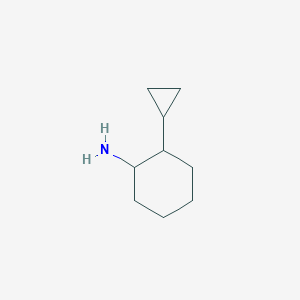
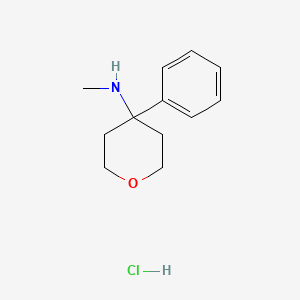
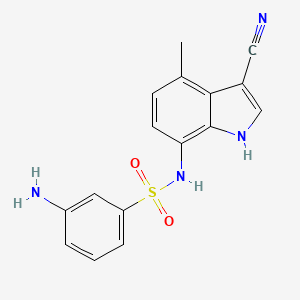
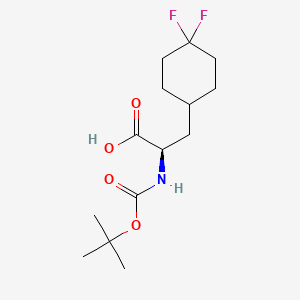
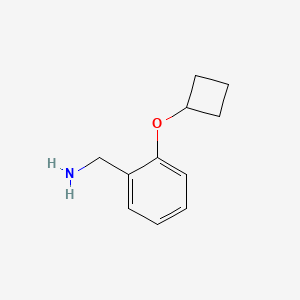
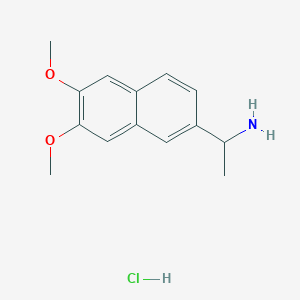
![tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate](/img/structure/B13623947.png)
